molecular formula C14H10F2N4OS B2534049 2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034621-25-3

2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No. B2534049
M. Wt: 320.32
InChI Key: CSVRNKONTKEFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, a difluoromethylthio group, and a benzamide group .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions. For example, they can be arylated via a Suzuki–Miyaura cross-coupling reaction .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The synthesis of new fused and binary 1,3,4-thiadiazoles, which are evaluated as potential antitumor and antioxidant agents, involves annulations of 2-amino-1,3,4-thiadiazole with various compounds to afford derivatives like thiadiazolo[3,2-a]pyrimidin, benzamide, and bis-pyrazole. These compounds are then evaluated for their potential antitumor properties (Hamama et al., 2013).

Antitumor and Antioxidant Activities

  • The study on the synthesis of some new fused and binary 1,3,4-thiadiazoles as potential antitumor and antioxidant agents highlights the chemical reactions and evaluations involved in exploring the therapeutic potentials of these compounds (Hamama et al., 2013).

Anticancer and Anti-Inflammatory Agents

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds are designed and assessed for their potential in treating cancer and inflammatory conditions (Rahmouni et al., 2016).

Synthesis of Fused Heterocycles

  • Microwave-assisted synthesis has been used to create fused heterocycles incorporating the trifluoromethyl moiety, leading to the development of derivatives like pyrazolo[1,5-a]pyrimidine, which are of interest due to their potential biological activities (Shaaban, 2008).

Design and Synthesis of Novel Compounds

  • The design, synthesis, and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflammatory agents showcases the methodical approach to creating compounds with specific biological activities. These compounds were prepared from a base compound and evaluated for their anti-inflammatory activity, highlighting the importance of targeted chemical synthesis in drug discovery (Rizk et al., 2012).

Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold is chemically and biologically interesting, and these compounds have potential for further use and diversification .

properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4OS/c15-14(16)22-11-4-2-1-3-10(11)13(21)19-9-7-17-12-5-6-18-20(12)8-9/h1-8,14H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVRNKONTKEFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.